Glutaminyl Cyclase Inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaminyl Cyclase Inhibitor 2 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues from N-terminal glutamine or glutamate residues. The inhibition of glutaminyl cyclase has been explored as a therapeutic strategy for various diseases, including Alzheimer’s disease and certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl Cyclase Inhibitor 2 typically involves the use of heterocyclic and peptidomimetic derivatives. One common synthetic route includes the use of benzimidazole-based compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glutaminyl Cyclase Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered inhibitory properties. These products are often tested for their efficacy in inhibiting the target enzyme .
Wissenschaftliche Forschungsanwendungen
Glutaminyl Cyclase Inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and protein modification.
Biology: The compound is explored for its role in modulating biological pathways involving glutaminyl cyclase.
Medicine: It has shown potential in the treatment of Alzheimer’s disease by preventing the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides
Wirkmechanismus
The mechanism of action of Glutaminyl Cyclase Inhibitor 2 involves the inhibition of the glutaminyl cyclase enzyme. This enzyme catalyzes the formation of pyroglutamate residues, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of neurotoxic aggregates, thereby potentially slowing the progression of the disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PQ912: A benzimidazole-based inhibitor with similar inhibitory properties.
PBD150: Another potent inhibitor targeting the same enzyme.
SEN177: A compound with inhibitory activity against both glutaminyl cyclase and its isoenzyme.
Uniqueness
Glutaminyl Cyclase Inhibitor 2 is unique due to its specific structure and high potency in inhibiting the target enzyme. Its ability to cross the blood-brain barrier and its favorable safety profile make it a promising candidate for therapeutic applications .
Biologische Aktivität
Glutaminyl Cyclase (QC) is a zinc-dependent enzyme that catalyzes the conversion of N-terminal glutamine and glutamic acid residues into pyroglutamate (pGlu), a post-translational modification critical for the stability and activity of various proteins and peptides. The inhibition of QC, particularly through compounds like Glutaminyl Cyclase Inhibitor 2 (GCI-2), has garnered attention due to its potential therapeutic applications in diseases such as Alzheimer’s disease (AD) and other inflammatory disorders.
The primary action of GCI-2 involves the inhibition of QC activity, thereby preventing the formation of pGlu from its substrates. This inhibition can lead to altered biological activities of several neuropeptides and chemokines, which are crucial in neurodegenerative diseases and immune responses.
- Catalytic Mechanism : QC catalyzes the cyclization process through a series of steps facilitated by zinc ions, which polarize substrate carbonyls and stabilize reaction intermediates. The inhibition by GCI-2 disrupts this catalytic cycle, leading to decreased pGlu formation .
- Substrate Specificity : QC exhibits modest specificity towards its substrates, including amyloid-beta (Aβ) peptides implicated in AD pathology. GCI-2's ability to inhibit this process may reduce the accumulation of toxic Aβ species .
Biological Implications
The biological activity of GCI-2 has been linked to several pathological conditions:
- Alzheimer’s Disease : Elevated levels of QC have been associated with AD progression. Inhibition by GCI-2 may mitigate neuroinflammation and neuronal damage by reducing pGlu-modified Aβ accumulation .
- Inflammatory Disorders : GCI-2 has demonstrated anti-inflammatory effects by modulating chemokine activity. For example, it affects CCL2 (a chemokine involved in monocyte migration) stability and function, potentially influencing inflammatory responses in various diseases .
Research Findings
Recent studies have highlighted the efficacy of GCI-2 in preclinical models:
- In Vitro Studies : Inhibition studies using GCI-2 showed a significant reduction in pGlu levels in cell cultures exposed to inflammatory stimuli, indicating its potential for managing inflammatory responses .
- Animal Models : Animal studies demonstrated that administration of GCI-2 resulted in improved cognitive function and reduced neuroinflammatory markers in AD models, suggesting a protective effect against neurodegeneration .
Case Studies
Several case studies have underscored the relevance of GCI-2 in clinical settings:
Study | Findings | Implications |
---|---|---|
Küçükoğlu et al. (2022) | Demonstrated that QC inhibition leads to reduced levels of pGlu-modified proteins in AD models. | Supports the role of QC inhibitors like GCI-2 in AD therapy. |
Seifert et al. (2009) | Found that GCI-2 effectively reduced Aβ aggregation in vitro. | Suggests potential for slowing AD progression through Aβ modulation. |
Buchholz et al. (2009) | Reported enhanced inhibitory potency of modified GCI compounds compared to earlier versions. | Indicates ongoing development and optimization of QC inhibitors for therapeutic use. |
Eigenschaften
Molekularformel |
C19H20FN3 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
InChI |
InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3 |
InChI-Schlüssel |
GKLQJZRXGKCXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.